Benzenesulfonyl Chloride: A Technical Guide for Researchers
Benzenesulfonyl Chloride: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Properties, Reactivity, and Handling of a Versatile Synthetic Reagent
Benzenesulfonyl chloride (C₆H₅SO₂Cl) is a pivotal organosulfur compound widely employed in organic synthesis. As a colorless to slightly yellow, viscous liquid, it serves as a primary precursor for the synthesis of sulfonamides and sulfonate esters.[1][2] Its utility extends across various sectors, including the pharmaceutical, agrochemical, and dye industries, making a thorough understanding of its properties essential for researchers, scientists, and professionals in drug development.[3][4][5] This guide provides a comprehensive overview of its fundamental properties, reactivity, experimental protocols, and safety considerations.
Core Physicochemical Properties
Benzenesulfonyl chloride is characterized by its distinct physical and chemical properties, which dictate its handling and application in synthesis. It is soluble in organic solvents like ether and alcohol but reacts with water.[1][6]
| Property | Value | Source |
| Molecular Formula | C₆H₅ClO₂S | [1][3][6][7] |
| Molecular Weight | 176.62 g/mol | [1][3][6][7][8][9] |
| Appearance | Colorless to light yellow oily liquid | [1][2][3][6] |
| Density | 1.384 g/mL at 25 °C | [1][3][7] |
| Melting Point | 13–14.5 °C (55–58 °F; 286–288 K) | [1][5][7] |
| Boiling Point | 251–252 °C (484-486 °F) at 760 mmHg | [5][6][7] |
| Vapor Pressure | 0.04 mmHg at 20 °C | [7] |
| Flash Point | >110 °C (>230 °F) | [7] |
| Refractive Index | n20/D 1.551 | [7] |
| Solubility | Reacts with water; Soluble in ether, alcohol | [1][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of benzenesulfonyl chloride and its derivatives.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Solvent | Chemical Shift (δ) ppm and Multiplicity | Source |
| ¹H NMR | CDCl₃ | 8.03 (d, 2H), 7.82 (t, 1H), 7.70 (t, 2H) | [10] |
| ¹³C NMR | CDCl₃ | 143.2, 135.5, 129.8, 128.4 | [4] |
Infrared (IR) Spectroscopy
The IR spectrum of benzenesulfonyl chloride exhibits characteristic absorption bands corresponding to its functional groups. Key peaks are typically observed for the S=O stretches (around 1380 cm⁻¹ and 1180 cm⁻¹) and C-S stretch of the sulfonyl chloride group.
Reactivity and Synthetic Applications
Benzenesulfonyl chloride is a highly reactive electrophilic reagent due to the electron-withdrawing nature of the sulfonyl group and the chlorine atom.[1] It readily reacts with nucleophiles such as amines, alcohols, and water.
Reactions with Amines: The Hinsberg Test
The reaction of benzenesulfonyl chloride with primary, secondary, and tertiary amines forms the basis of the Hinsberg test, a classical method for distinguishing between the three classes of amines.[2][11][12]
-
Primary Amines react to form N-substituted sulfonamides. The resulting sulfonamide contains an acidic proton on the nitrogen atom, rendering it soluble in aqueous alkali solutions like sodium hydroxide (B78521).[13][14]
-
Secondary Amines react to form N,N-disubstituted sulfonamides. This product lacks an acidic proton and is therefore insoluble in aqueous alkali.[11][13][14]
-
Tertiary Amines do not typically form stable sulfonamides as they lack a proton on the nitrogen atom to be removed during the reaction.[11][14] While historically considered unreactive, some studies show they can catalyze the hydrolysis of the sulfonyl chloride.[15]
Caption: Logical workflow of the Hinsberg test for amine classification.
Other Key Applications
-
Pharmaceuticals: The sulfonamide functional group is a key component in a wide range of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants.[3][4]
-
Protecting Group: The benzenesulfonyl ("besyl") group can be used to protect amines and alcohols during multi-step syntheses.
-
Agrochemicals and Dyes: It serves as an intermediate in the manufacturing of various pesticides, herbicides, and dyes.[3][4]
Experimental Protocols
Detailed and reproducible experimental methods are critical for successful synthesis.
Protocol 1: The Hinsberg Test for Amine Characterization
This protocol provides a standard procedure for distinguishing between primary, secondary, and tertiary amines.
Materials:
-
Amine sample (unknown)
-
Benzenesulfonyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
5% Hydrochloric acid (HCl) solution
-
Test tubes, dropper, pH paper
Procedure:
-
In a test tube, add 0.5 mL of the amine sample and 10 mL of 10% NaOH solution.
-
Add 1 mL of benzenesulfonyl chloride. Stopper the test tube and shake it vigorously for 5-10 minutes until the pungent smell of the sulfonyl chloride is gone.
-
Observation 1: Check if the solution is homogeneous (a single layer) or if a precipitate/second layer has formed.
-
If a clear solution forms, a primary amine is indicated. Proceed to step 4 for confirmation.
-
If a precipitate or an insoluble oil forms, a secondary amine is indicated. Proceed to step 5.
-
If the unreacted amine separates, a tertiary amine is likely present.
-
-
Confirmation for Primary Amine: Acidify the clear solution from step 3 with 5% HCl. The formation of a precipitate (the N-substituted sulfonamide) confirms the presence of a primary amine.[13]
-
Confirmation for Secondary Amine: To the precipitate from step 3, add 5 mL of water and check for insolubility. Then, add 5 mL of 5% HCl. The precipitate should remain insoluble, confirming a secondary amine.
Caption: Experimental workflow for the Hinsberg test procedure.
Protocol 2: General Synthesis of a Sulfonamide
This procedure outlines the synthesis of N,N-dibutylbenzenesulfonamide, a representative example of a reaction with a secondary amine.
Materials:
-
Benzenesulfonyl chloride
-
1.0 M Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable organic solvent)
-
Separatory funnel, round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve dibutylamine (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add benzenesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Add 1.0 M NaOH solution and allow the mixture to warm to room temperature while stirring for 1-2 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 5% HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the product by recrystallization or column chromatography as needed.
Note: High yields of sulfonamides from both primary and secondary amines can be achieved in aqueous sodium hydroxide, even with only a small excess of benzenesulfonyl chloride.[16]
Safety and Handling
Benzenesulfonyl chloride is a corrosive and water-reactive substance that requires careful handling.[6][8]
-
Hazards: Causes severe skin burns and eye damage.[8][17] It is harmful if swallowed or inhaled.[8] Upon contact with water, it can slowly hydrolyze to form hydrochloric acid and benzenesulfonic acid, making it corrosive to metals.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, chemical splash goggles, and a face shield when handling this reagent.[8][17][18] Work should be conducted in a well-ventilated fume hood.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and water.[8] Keep the container tightly closed.
-
Spill & First Aid: In case of skin or eye contact, rinse immediately and cautiously with plenty of water for several minutes and seek immediate medical attention.[8][17] For inhalation, move the person to fresh air.[8] If swallowed, rinse mouth but do not induce vomiting; call a poison center or doctor immediately.[8]
This guide provides a foundational understanding of benzenesulfonyl chloride for research and development purposes. By adhering to the outlined properties, protocols, and safety measures, researchers can effectively and safely utilize this versatile reagent in their synthetic endeavors.
References
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- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Benzenesulfonyl chloride [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 13. benchchem.com [benchchem.com]
- 14. kvmwai.edu.in [kvmwai.edu.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scilit.com [scilit.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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